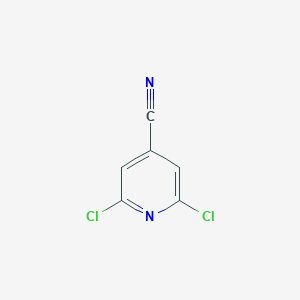

2,6-Dichloroisonicotinonitrile

Description

Contextualizing Pyridine-Based Compounds in Organic Synthesis and Beyond

Pyridine (B92270) (C₅H₅N) is a fundamental heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. rsc.orgopenaccessjournals.com This substitution imparts distinct chemical properties, including a dipole moment and poor basicity, which can improve the water solubility of larger molecules it is incorporated into. mdpi.comnih.gov First isolated from coal tar in the 19th century, the pyridine scaffold is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products, vitamins, and FDA-approved drugs. rsc.orgmdpi.com

The versatility of the pyridine ring allows it to serve as a precursor, a reagent, and a solvent in organic synthesis. rsc.org Its derivatives are integral to numerous industries, forming the basis for many pharmaceuticals, agrochemicals (such as herbicides and fungicides), and functional materials. mdpi.comnih.gov The ability of the pyridine nucleus to be readily functionalized makes it a cornerstone in the design and synthesis of novel compounds with tailored biological and material properties. rsc.orgopenaccessjournals.com

Overview of Dichloropyridine Scaffolds in Contemporary Research

Within the large family of pyridine derivatives, dichloropyridines are a significant subclass of intermediates. These are pyridine rings substituted with two chlorine atoms at various positions. The chlorine atoms are good leaving groups, making dichloropyridines highly reactive towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. thieme-connect.com This reactivity allows for the sequential and regioselective introduction of different functional groups, making them versatile scaffolds for building complex, multi-substituted pyridine architectures. organic-chemistry.org

For instance, isomers like 2,3-dichloropyridine (B146566) and 2,6-dichloropyridine (B45657) are key starting materials in the manufacturing of pharmaceuticals and pesticides. nordmann.globalwikipedia.org 2,6-Dichloropyridine serves as a precursor for the antibiotic enoxacin (B1671340) and the antifungal liranaftate. wikipedia.org Researchers utilize these scaffolds to create libraries of compounds for drug discovery and to develop new synthetic methodologies. researchgate.net The strategic placement of the chloro-substituents dictates the reactivity and allows chemists to construct elaborate molecules, such as the 2,3,6-trisubstituted pyridines derived from 2,3,6-trichloropyridine, which is itself prepared by the chlorination of 2,6-dichloropyridine. patsnap.com

Academic Relevance and Research Trajectories of 2,6-Dichloroisonicotinonitrile

This compound (C₆H₂Cl₂N₂) is a solid, crystalline compound that serves as a highly functionalized building block. cymitquimica.comfluorochem.co.uk Its structure combines the reactive dichloropyridine core with an electron-withdrawing nitrile group at the 4-position. This nitrile group enhances the reactivity of the chlorine atoms toward nucleophilic displacement, making the compound particularly useful for synthesizing 2,4,6-trisubstituted pyridines. arkat-usa.org

The primary synthesis route to this compound involves the dehydration of the corresponding primary amide, 2,6-dichloroisonicotinamide (B1350679), often using reagents like trichlorophosphate. arkat-usa.orgchemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₂Cl₂N₂ | cymitquimica.comnih.gov |

| Molecular Weight | 173.00 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.comfluorochem.co.uk |

| Melting Point | 95-96°C | fluorochem.co.ukjk-sci.com |

| Boiling Point | 239.4°C at 760 mmHg | fluorochem.co.uk |

| IUPAC Name | 2,6-dichloropyridine-4-carbonitrile | nih.gov |

Detailed research findings show its utility in several niche areas. A significant research trajectory involves its use as a key precursor in the synthesis of complex ligands for coordination chemistry. Specifically, it is reacted with sodium pyrazolate in a one-step synthesis to produce 2,6-di(1H-pyrazol-1-yl)isonicotinonitrile (L). nih.gov This ligand is then used to create iron(II) complexes, such as [FeL₂][BF₄]₂, which exhibit fascinating spin-crossover (SCO) properties. nih.govwhiterose.ac.uk These SCO materials are of great interest in the development of molecular switches and data storage devices.

Furthermore, the compound's high reactivity under palladium-catalyzed cross-coupling conditions allows for the controlled, sequential displacement of its two chlorine atoms. arkat-usa.org This enables the synthesis of heteroatom-linked diarylpyridines, which are scaffolds explored for various medicinal chemistry applications. arkat-usa.orgresearchgate.net For example, the nitrile group makes this compound more reactive in these coupling reactions than related amide derivatives. arkat-usa.org These research applications underscore the compound's role as a valuable tool for creating highly functionalized molecules for materials science and medicinal research. chemicalbook.comlookchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Benzene |

| 2,3-Dichloropyridine |

| 2,6-Dichloropyridine |

| Enoxacin |

| Liranaftate |

| 2,3,6-trichloropyridine |

| 2,6-dichloroisonicotinamide |

| 2,6-di(1H-pyrazol-1-yl)isonicotinonitrile |

| [FeL₂][BF₄]₂ |

| Sodium pyrazolate |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUKLHWINORBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352877 | |

| Record name | 2,6-dichloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-65-9 | |

| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032710659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dichloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8X86WF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,6 Dichloroisonicotinonitrile and Its Functionalized Derivatives

Established Preparative Routes to 2,6-Dichloroisonicotinonitrile

The synthesis of this compound has been approached through various classical organic reactions. These methods primarily revolve around the formation of the nitrile group and the introduction of the chloro substituents onto the pyridine (B92270) core.

Dehydration Reactions in Nitrile Formation

A common and effective method for the synthesis of nitriles is the dehydration of primary amides. wikipedia.orgbyjus.combiologyonline.comlibretexts.org In the context of this compound, this involves the dehydration of 2,6-dichloroisonicotinamide (B1350679). This transformation can be achieved using various dehydrating agents. For instance, phosphorus oxychloride (POCl₃) in the presence of a chloride source like tetraethylammonium (B1195904) chloride has been utilized to convert 2,6-dichloroisonicotinamide to the desired nitrile. researchgate.net This reaction typically proceeds at elevated temperatures. researchgate.net Another approach involves the use of phosphorus pentachloride (PCl₅) in an aromatic solvent. google.com The dehydration reaction is a fundamental step in many synthetic sequences leading to nitrile-containing compounds. wikipedia.orgbyjus.combiologyonline.comlibretexts.org

One specific example involves the reaction of 2,6-dichloroisonicotinamide with trichlorophosphate and tetraethylammonium chloride at 80°C for 24 hours to yield this compound. chemicalbook.com

Synthetic Transformations from Carboxylic Acid Precursors

Carboxylic acids and their derivatives serve as versatile precursors for the synthesis of nitriles. libretexts.orgrsc.orgresearchgate.net The conversion of a carboxylic acid to a nitrile typically involves a multi-step process. First, the carboxylic acid, such as 2,6-dichloroisonicotinic acid, can be converted to its corresponding amide, 2,6-dichloroisonicotinamide. acelybio.com This amide can then undergo a dehydration reaction as described in the previous section to afford this compound. researchgate.net

Alternatively, a process starting from 2,6-dihydroxynicotinamide (B1587896) has been described, which reacts with phosphorus pentachloride in an aromatic solvent to form the corresponding 2,6-dichloronicotinonitrile. google.com While this example pertains to the nicotinonitrile isomer, the underlying principle of converting a dihydroxy-substituted nicotinamide (B372718) to a dichlorinated nicotinonitrile is a relevant transformation from a carboxylic acid derivative precursor.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated aromatic and heteroaromatic compounds, including this compound. nih.govlibretexts.orgsigmaaldrich.comsigmaaldrich.comrsc.orgsioc-journal.cn These reactions allow for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of functionalized derivatives.

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a widely used method for the synthesis of arylamines. libretexts.orgmit.edunih.gov In the case of this compound, this reaction can be employed to introduce various nitrogen-containing nucleophiles onto the pyridine ring. For instance, the reaction of this compound with amines in the presence of a palladium catalyst and a suitable ligand can lead to the formation of mono- or di-aminated products.

A notable example demonstrated the successful palladium-catalyzed cross-coupling of 4-chlorophenol (B41353) with 2,6-dichloronicotinonitrile, a closely related substrate, using a Pd₂(dba)₃/BINAP catalytic system. researchgate.net This highlights the potential for similar C-N bond-forming reactions on the this compound scaffold. The reactivity of the C-Cl bonds is enhanced by the electron-withdrawing nature of the nitrile group, making the pyridine ring more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst. researchgate.net

Carbon-Carbon (C-C) Cross-Coupling Reactions

Palladium-catalyzed C-C cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are instrumental in forming new carbon-carbon bonds. nih.govlibretexts.org These reactions have been applied to functionalize this compound. For example, a transition-metal-free approach has been reported for the benzylation of this compound using benzylic zinc chlorides. uni-muenchen.de

While not a palladium-catalyzed reaction, it demonstrates the utility of organometallic reagents in functionalizing this substrate. Palladium-catalyzed C-C coupling reactions on similar dichloro-substituted pyridine systems are well-documented and provide a strong precedent for their application to this compound. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Ligand Effects and Catalyst Optimization in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand and the optimization of the catalyst system. nih.govmdpi.comuva.esrsc.orgnih.govnih.govscielo.br The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.govrsc.org

For C-N cross-coupling reactions, bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective. libretexts.orgmit.edu For instance, the use of Xantphos as a ligand has shown superior conversion in certain cross-coupling reactions compared to other ligands. researchgate.net The optimization of the palladium catalyst, Lewis acid additives, and solvent is also a key factor in achieving high yields and conversions. researchgate.net For example, studies have shown that the choice of palladium precursor, such as PdCl₂(PPh₃)₂ or Pd₂(dba)₃, can significantly impact the outcome of the reaction. researchgate.netresearchgate.net The development of novel ancillary ligand frameworks continues to be a major focus in advancing the capabilities of palladium-catalyzed cross-coupling reactions. nih.gov

Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling

| Reaction Type | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| C-N Coupling | Pd₂(dba)₃ | rac-BINAP | Cs₂CO₃ | Toluene | 100 | 68 | researchgate.net |

| C-N Coupling | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 63 | researchgate.net |

| C-C Coupling | PdCl₂(PPh₃)₂ | - | ZnCl₂, Et₃N, Zn | THF | - | - | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of functional groups. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial and is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pubnumberanalytics.com

Regioselectivity and Scope of SNAr on the Pyridine Ring

The pyridine ring of this compound presents two potential sites for nucleophilic attack: the C2 and C6 positions. The inherent asymmetry of a monosubstituted pyridine derivative can lead to questions of regioselectivity. In the case of 2,6-dichloro-3-substituted pyridines, the regioselectivity of SNAr reactions is a subject of detailed study. For instance, the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) has been investigated to understand the factors governing the position of nucleophilic attack. researchgate.net

The scope of SNAr reactions on the pyridine core is extensive, allowing for the introduction of various nucleophiles. nih.gov These reactions are not limited to simple pyridine systems; for example, the SNAr of 2,6-bistriazolylpurines with oxygen and carbon nucleophiles has been shown to proceed with excellent C6 selectivity. d-nb.info This highlights the potential for regiocontrolled functionalization in related heterocyclic systems. The reaction conditions, including the choice of solvent, can also play a critical role in determining the regiochemical outcome. For example, the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine can be switched by changing the solvent, with the solvent's ability to act as a hydrogen-bond acceptor being a key factor. researchgate.net

Influence of Substituents on SNAr Reactivity

The rate and feasibility of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups, such as the nitrile group in this compound, are essential for activating the ring towards nucleophilic attack. pressbooks.pubnumberanalytics.com These groups stabilize the anionic Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. pressbooks.pub The more electron-withdrawing groups present, the faster the reaction tends to proceed. masterorganicchemistry.compressbooks.pub

The position of the electron-withdrawing group relative to the leaving group is also critical. For the reaction to be significantly enhanced, the electron-withdrawing substituent must be located at the ortho or para position to the leaving group. pressbooks.pub In this compound, the nitrile group is para to both chlorine atoms, providing strong activation for substitution at both the C2 and C6 positions.

Conversely, electron-donating groups generally decrease the reactivity of the pyridine ring towards SNAr. researchgate.net However, the interplay of electronic and steric effects can lead to more complex outcomes. For instance, in the study of 3-substituted 2,6-dichloropyridines, no direct correlation was found between regioselectivity and the lipophilicity, size, or inductive effect of the 3-substituent. Instead, a statistically significant correlation was observed with the Verloop steric parameter B1, suggesting that steric hindrance near the reaction center can direct the incoming nucleophile. researchgate.net In some cases, a substituent at the meta position can accelerate SNAr reactions. rsc.org

Organometallic and Other Metal-Mediated Synthetic Approaches

Organometallic reagents offer a powerful toolkit for the functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. These reagents provide a source of nucleophilic carbon atoms, enabling the formation of new carbon-carbon bonds. fishersci.ca

Reactions with Organozinc Reagents

Organozinc reagents, RZnX, are valuable in organic synthesis due to their moderate reactivity and high functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents. fishersci.casigmaaldrich.com This allows for their use in the presence of sensitive functional groups such as esters, nitriles, and amides. sigmaaldrich.com The direct insertion of zinc metal into carbon-halide bonds is a common method for their preparation, often facilitated by activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride in the presence of lithium chloride. lscollege.ac.in

The application of organozinc reagents in cross-coupling reactions, such as the Negishi coupling, has become a fundamental strategy in organic synthesis. uni-muenchen.de These reactions typically involve the palladium-catalyzed coupling of an organozinc reagent with an organic halide. While specific examples detailing the reaction of this compound with organozinc reagents are not prevalent in the provided context, the general reactivity of organozinc compounds suggests their utility in the selective functionalization of this pyridine derivative. The less reactive nature of organozinc reagents can be advantageous in controlling the substitution on the dichlorinated pyridine ring. fishersci.ca

Table 1: Reactivity of Organometallic Reagents

| Reagent Type | General Reactivity | Functional Group Tolerance | Common Applications |

|---|---|---|---|

| Organolithium (RLi) | Very High | Low | Polymerization, Strong Base |

| Grignard (RMgX) | High | Moderate | C-C bond formation |

| Organozinc (RZnX) | Moderate | High | Negishi coupling, Reformatsky reaction |

| Organocopper (R₂CuLi) | Low | High | Michael addition, Conjugate addition |

Design and Diversification of Pyridine Scaffolds Utilizing this compound

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, with a wide range of biological activities and physical properties. rsc.orgnih.govresearchgate.net this compound serves as an excellent starting material for the design and synthesis of diverse and complex pyridine-containing molecules. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, leading to a vast chemical space of 2,6-disubstituted isonicotinonitrile derivatives.

This step-wise functionalization allows for the creation of unsymmetrically substituted pyridines, which are often challenging to synthesize through other routes. The nitrile group itself can also be a site for further chemical modification, for example, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the diversity of the resulting pyridine scaffolds. The ability to introduce different functionalities at the 2 and 6 positions with control over the regioselectivity is a key advantage in the rational design of molecules with specific properties. This approach is instrumental in the development of novel drug candidates and functional materials. rsc.org

Reactivity Profiles and Mechanistic Elucidation of 2,6 Dichloroisonicotinonitrile

Electronic Effects of Chlorine and Nitrile Functionalities on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in 2,6-dichloroisonicotinonitrile is fundamentally governed by the potent electron-withdrawing properties of its substituents: two chlorine atoms and a nitrile group. Pyridine itself is considered an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which reduces electron density at the carbon atoms. gcwgandhinagar.comimperial.ac.ukwikipedia.org This inherent electron deficiency is significantly amplified by the attached functional groups.

Both chlorine and the nitrile (CN) group are strongly electron-withdrawing. nih.gov The nitrogen atom in the pyridine ring and the substituents pull electron density away from the ring carbons, making the molecule highly electrophilic. imperial.ac.ukwikipedia.org This severe electron deficiency has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring is rendered extremely unreactive to electrophilic attack. The electron-poor nature of the ring, compounded by the formation of a pyridinium (B92312) cation in acidic media, strongly repels incoming electrophiles. gcwgandhinagar.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly activated for nucleophilic attack. wikipedia.orgwikipedia.org The electron-withdrawing groups can effectively stabilize the negative charge that develops in the intermediate of a nucleophilic aromatic substitution reaction. masterorganicchemistry.comtestbook.com

The positions of the substituents are crucial. The chlorine atoms at the 2- and 6-positions (ortho to the nitrogen) and the nitrile group at the 4-position (para to the nitrogen) work in concert. An attacking nucleophile will preferentially target the C-2 and C-6 positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the nitrile group. testbook.com

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the primary reaction pathway for the functionalization of this compound. wikipedia.orgtestbook.com Unlike SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the carbon atoms bearing a chlorine atom (the C-2 or C-6 position). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the ring is temporarily broken as the attacked carbon becomes sp³-hybridized. libretexts.org

The stability of this Meisenheimer complex is critical for the reaction to proceed. In the case of this compound, the negative charge is effectively delocalized across the electron-deficient ring and, most importantly, onto the nitrile group at the para-position and the ring nitrogen. masterorganicchemistry.comtestbook.com This stabilization lowers the activation energy of the initial step.

The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the specific reaction conditions. A study on related 3-substituted 2,6-dichloropyridines found that steric parameters of the substituent at the 3-position could significantly influence which chlorine atom is preferentially displaced. researchgate.net

Investigations into Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to heteroaryl chlorides like this compound. umich.eduwikipedia.org These reactions typically proceed through a catalytic cycle involving a palladium(0) species. thermofishersci.in

The general mechanism for a cross-coupling reaction (e.g., Suzuki, Hiyama) can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This step forms an organopalladium(II) complex. The reactivity of aryl chlorides in this step is lower than that of bromides or iodides, often requiring specialized ligands to facilitate the reaction. umich.edu

Transmetalation: The second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organosilicon compound in Hiyama coupling), transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Research has demonstrated the successful application of palladium catalysis for various transformations. For instance, the cyanation of aromatic halides using palladium catalysts offers an alternative to harsher classical methods. thermofishersci.in Similarly, Hiyama cross-coupling reactions of heteroaryl chlorides have been developed, utilizing a Pd(OAc)₂ catalyst system, which can be effective for a broad range of substrates. umich.edu

Table 1: Examples of Palladium-Catalyzed Reactions on Related Chloro-Aromatic Systems

| Reaction Type | Catalyst System | Substrate Type | Coupling Partner | Typical Conditions | Ref |

|---|---|---|---|---|---|

| Hiyama Coupling | Pd(OAc)₂ / Ligand | Heteroaryl Chlorides | Aryl Trialkoxysilanes | Water addition, 0.05 mol% Pd | umich.edu |

| Cyanation | Pd₂(dba)₃ / dppf | Aryl Halides | Zn(CN)₂ | DMA, Microwave, 100°C | thermofishersci.in |

| Suzuki Coupling | Pd(OAc)₂ / PTA | Aryl Halides | Arylboronic Acids | Aqueous media, 80°C | researchgate.net |

Radical and Single-Electron Transfer Processes in Derivatization

Beyond traditional ionic pathways, radical and single-electron transfer (SET) mechanisms offer alternative strategies for the derivatization of electron-deficient compounds. pkusz.edu.cnlibretexts.org In a SET process, a single electron is transferred from a donor (often a metal or a photoexcited catalyst) to an acceptor molecule. libretexts.org

For a molecule like this compound, its high electron affinity makes it a suitable candidate to accept an electron, forming a radical anion. libretexts.org This initiation can trigger a cascade of reactions. pkusz.edu.cn

Mechanism Overview:

Initiation via SET: A single electron is transferred to the dichloroisonicotinonitrile, cleaving one of the C-Cl bonds to generate an aryl radical and a chloride ion. This process can be initiated by various means, including dissolving metals (like sodium or lithium), electrochemical reduction, or photoredox catalysis. libretexts.orgmdpi.com

Radical Propagation/Termination: The newly formed aryl radical is a highly reactive intermediate. It can participate in a variety of subsequent reactions, such as:

Hydrogen Atom Abstraction: Abstracting a hydrogen atom from the solvent or another reagent to form 2-chloro-4-cyanopyridine.

Addition to an Unsaturated Bond: Adding to a π-system (e.g., an alkene or alkyne) to form a new C-C bond and a new radical species, propagating a chain reaction. mdpi.com

Radical-Radical Coupling: Combining with another radical species to terminate the chain.

These radical-based methods can provide complementary reactivity to the ionic pathways, sometimes enabling transformations that are difficult to achieve otherwise. For example, radical cyclization reactions initiated by triethylborane (B153662) (Et₃B) have been successfully conducted in aqueous media. mdpi.com

Synthesis and Exploration of Biologically and Functionally Active Derivatives

Strategic Design of Pyridine-Based Library Compounds

2,6-Dichloroisonicotinonitrile is a key component in the strategic design of pyridine-based compound libraries. The strong electron-withdrawing nature of the isonicotinonitrile group significantly activates the two chlorine atoms at the C2 and C6 positions of the pyridine (B92270) ring. arkat-usa.orgresearchgate.net This heightened electrophilicity makes the C-Cl bonds susceptible to oxidative addition by palladium catalysts and facilitates nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.orgacsgcipr.org

This reactivity is harnessed by chemists to systematically replace the chlorine atoms with various functional groups, thereby generating a diverse library of compounds from a single, readily available starting material. arkat-usa.orgtimtec.net By modifying the substituents at the 2- and 6-positions, researchers can fine-tune the steric and electronic properties of the resulting molecules. This approach allows for the exploration of a broad chemical space to identify compounds with desired biological activities, such as enhanced binding affinity to a specific biological target. arkat-usa.orgacsgcipr.org For instance, creating analogues with greater torsional freedom can lead to better repositioning and orientation within the active site of an enzyme. arkat-usa.orgacsgcipr.org

Derivatization Strategies for Diverse Chemical Space Exploration

Derivatization is a key process where a compound is converted into a derivative with different chemical properties, often to enhance reactivity, volatility, or detectability. libretexts.orgjfda-online.com For this compound, derivatization focuses on the substitution of its two chlorine atoms to introduce molecular diversity.

Amide bond formation is a fundamental reaction in organic synthesis, typically involving the activation of a carboxylic acid followed by reaction with an amine. luxembourg-bio.comlookchemmall.comresearchgate.net In the context of derivatives of this compound, amidation can be achieved through coupling reactions where amine nucleophiles displace the chloro substituents.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. arkat-usa.orgresearchgate.net These reactions often employ specialized ancillary ligands, such as Xantphos, which has a flexible backbone and a large bite angle that facilitates the palladium-mediated amination process. arkat-usa.org The choice of ligand can be critical for achieving good conversion rates. arkat-usa.org This methodology allows for the introduction of a wide variety of primary and secondary amines onto the pyridine scaffold, yielding complex amides and amine-substituted pyridines. arkat-usa.org

Table 1: Reagents and Catalysts in Amine Coupling Reactions

| Component | Example(s) | Role | Reference |

|---|---|---|---|

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium source for cross-coupling | arkat-usa.org |

| Ligand | Xantphos, rac-BINAP | Stabilizes and activates the catalyst | arkat-usa.org |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine nucleophile | arkat-usa.org |

| Solvent | Dioxane, Tetrahydrofuran (THF) | Provides the reaction medium | arkat-usa.org |

The formation of ether and thioether linkages represents another crucial strategy for diversifying the this compound scaffold. These reactions introduce flexible C-O-C and C-S-C bonds, which can be valuable for optimizing the pharmacological properties of a molecule. acsgcipr.orgbeilstein-journals.org

Ether Formation: The Williamson ether synthesis is a classical method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide. byjus.comlibretexts.orgwikipedia.org For an activated aryl halide like this compound, ether formation can be achieved through palladium-catalyzed cross-coupling reactions with alcohols or phenols. arkat-usa.org Research has shown that this compound is highly reactive under these conditions, allowing for the displacement of both chlorine atoms. arkat-usa.org For example, reacting it with 4-chlorophenol (B41353) in the presence of a Pd₂(dba)₃/BINAP catalyst system yields the corresponding di-substituted diaryl ether. arkat-usa.org

Table 2: Example of Ether Linkage Formation

| Reactant | Reagent | Catalyst System | Product | Reference |

|---|

Thioether Formation: Thioethers are important structural motifs in many biologically active compounds. beilstein-journals.orgchemrevlett.com Their synthesis from aryl halides can be accomplished through nucleophilic aromatic substitution (SNAr) or metal-catalyzed reactions with thiols or their corresponding thiolates. acsgcipr.orgnih.gov The activated nature of the C-Cl bonds in this compound makes it an excellent substrate for these transformations. The reaction involves the nucleophilic attack of a sulfur species on the electron-deficient pyridine ring, leading to the displacement of the chloride leaving group and the formation of a C-S bond. acsgcipr.org Green chemistry approaches for this synthesis have also been explored, using water as a medium to promote the reaction between heteroaryl thiols and alkyl halides. sioc-journal.cn

Amidation and Amine Coupling Reactions

Applications in Agrochemical Research and Development

Pyridine derivatives are integral to the development of modern agrochemicals due to their broad spectrum of biological activity. nih.gov this compound serves as a key intermediate in the synthesis of new pesticide molecules, leveraging its reactive chlorine atoms to build more complex structures. chemicalbook.com

The derivatization strategies discussed previously are directly applicable to the creation of novel agrochemical candidates. By introducing specific toxophoric groups through amidation, etherification, or thioetherification, chemists can design molecules targeted against specific pests, weeds, or fungal pathogens. The core pyridine structure is found in many commercial herbicides and fungicides, and the nitrile group can also contribute to the biological activity of the final compound. For instance, fluorinated pyridine derivatives are used as intermediates in agrochemical synthesis to enhance metabolic stability. While specific commercial agrochemicals derived directly from this compound are not detailed in the provided research, its utility as a building block for such candidates is established. chemicalbook.com

Applications in Pharmaceutical Lead Discovery

The process of pharmaceutical lead discovery involves identifying and optimizing promising "hit" compounds to develop new drugs. upmbiomedicals.commdpi.com The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov

This compound has been successfully used as a starting point for synthesizing libraries of compounds for pharmaceutical screening. arkat-usa.orgacsgcipr.org A notable example is its use in the development of potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. arkat-usa.orgacsgcipr.org Researchers synthesized a series of tri-functionalized pyridine derivatives by first preparing this compound and then using palladium-based protocols to introduce various amino and ether linkages. arkat-usa.org This approach aimed to generate analogues of a previously identified lead compound with greater conformational flexibility, which could translate to better binding in the allosteric site of the HIV-1 reverse transcriptase enzyme. arkat-usa.orgacsgcipr.org This work underscores the value of this compound as a versatile scaffold for generating novel compounds in the hit-to-lead optimization phase of drug discovery. arkat-usa.orgupmbiomedicals.com

Development of Potential Enzyme Inhibitors (e.g., HIV-1 Reverse Transcriptase Inhibitors)

The structural framework of this compound has been utilized as a key starting material in the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors. Researchers have targeted the highly persistent Human Immunodeficiency Virus (HIV), focusing on one of its crucial enzymes, reverse transcriptase (RT). The non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of anti-HIV drugs, and the development of new NNRTIs is essential to combat drug-resistant viral strains. nih.govnih.gov

In this context, the synthesis of novel analogues of known inhibitors is a common strategy. For instance, research has been conducted to create analogues of a potent pyridylbenzamide inhibitor with the goal of improving antiviral activity against the wild-type HIV virus. arkat-usa.org The synthesis process can involve the conversion of a carboxylic acid to an acid chloride, followed by amidation and subsequent dehydration to yield the this compound core (compound 14 in some studies). arkat-usa.orgresearchgate.net This nitrile derivative is noted for its high reactivity, particularly under palladium-catalyzed cross-coupling conditions. The strong electron-withdrawing nature of the nitrile group makes the pyridine ring more electrophilic, thereby activating the carbon-chlorine bonds for reactions like palladium-catalyzed aminations. nih.govresearchgate.net

The this compound scaffold allows for the introduction of various functional groups at the 2 and 6 positions. In one synthetic route, both chlorine atoms were readily substituted in a palladium-catalyzed reaction with 4-chlorophenol. arkat-usa.org This di-substitution highlights the reactivity of the scaffold. The resulting compounds are designed to have greater torsional freedom than more rigid predecessors, which could allow for better binding within the allosteric site of the reverse transcriptase enzyme, even in mutated forms. arkat-usa.org

A small library of these synthesized pyridine derivatives was screened for activity against the wild-type HIV virus. The results from these screenings are typically presented in terms of IC50 (the concentration required to inhibit 50% of viral activity) and CC50 (the concentration that reduces cell viability by 50%). The ratio of these two values gives the selectivity index (S.I.), a measure of the compound's specific antiviral effect versus its general toxicity. arkat-usa.org

| Compound ID | Description | IC50 (µM) | CC50 (µM) | S.I. |

| 2 | Pyridylbenzamide Lead | 0.7 | >100 | >143 |

| Nevirapine | Positive Control | 0.04 | >100 | >2500 |

| This table presents data for reference compounds included as positive controls in a study where derivatives of this compound were synthesized and tested. Data derived from a study on novel pyridine and pyrimidine (B1678525) derivatives. arkat-usa.org |

Scaffold for Other Biologically Active Compounds

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various modifications can be made to develop a library of new compounds with desired biological activities. nih.govnih.gov The this compound molecule serves as a privileged scaffold due to its reactive chlorine atoms and the specific electronic properties conferred by the pyridine ring and the nitrile group. researchgate.netresearchgate.net Its structure is a popular choice for generating drug candidates and other biologically interesting molecules. researchgate.net

The synthetic utility of this scaffold lies in its capacity for sequential and regioselective substitution reactions. Palladium-mediated cross-coupling reactions are frequently employed to construct new carbon-nitrogen or carbon-oxygen bonds at the 2 and 6 positions of the pyridine ring. arkat-usa.orgresearchgate.net This allows for the systematic introduction of diverse aryl groups linked by heteroatoms, creating flexible molecules. This torsional flexibility is a desirable trait, as it may allow the compounds to adapt and bind effectively to the target protein's active site, potentially enhancing their potency. arkat-usa.orgresearchgate.net

Molecular modeling and docking studies often guide the design of new derivatives from the scaffold. These computational methods can predict how modifications will affect the interaction with key amino acid residues in a biological target, such as the allosteric site of HIV-1 RT. researchgate.net For example, modeling might suggest that introducing polar substituents could optimize electrostatic interactions within the binding pocket, leading to improved antiviral potency. researchgate.net The pyridine scaffold itself is a component of numerous natural products and biologically active materials, valued for both its therapeutic potential and its interesting physical and chemical properties. researchgate.net

Integration in Advanced Material Science and Optoelectronics

Beyond its biological applications, the isonicotinonitrile core structure is integral to the development of advanced materials, particularly in the field of optoelectronics. Its electron-accepting nature makes it a valuable component in the design of molecules with specific photophysical properties.

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. nih.gov This process relies on molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). mdpi.com A common strategy to achieve a small ΔEST is to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. mdpi.com

The nicotinonitrile or isonicotinonitrile moiety serves as an effective electron-acceptor unit in these structures. In one study, researchers developed two TADF emitters, ICzCN and ICzCYP, using an indolocarbazole (ICz) donor unit and a nicotinonitrile acceptor unit. mdpi.com While this specific study used 3,5-dichloroisonicotinonitrile and 2,6-dichloronicotinonitrile rather than this compound, it demonstrates the principle of using a di-chlorinated cyano-pyridine as the acceptor core. The synthesis involved a Suzuki-Miyaura coupling reaction to attach the donor units to the acceptor core. mdpi.com The resulting D-A-D structures exhibit the twisted conformation necessary to separate the HOMO and LUMO, facilitating efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, which is the hallmark of TADF. mdpi.combeilstein-journals.org

The performance of OLEDs using such emitters can be exceptional. For example, a TADF emitter named BzITz, which used a benzonitrile (B105546) merged triazine unit as the acceptor, achieved a high external quantum efficiency of 24.0%. rsc.org These results underscore the potential of designing materials with a cyano-substituted nitrogen heterocycle as the acceptor for high-performance lighting and display applications. rsc.org

| Emitter | Donor (D) | Acceptor (A) | Structure Type | Max. Luminance (cd/m²) |

| ICzCN | Indolocarbazole (ICz) | Isonicotinonitrile | D-A-D (Symmetric) | 12,380 |

| ICzCYP | Indolocarbazole (ICz) | Nicotinonitrile | D-A-D (Asymmetric) | 16,380 |

| This table showcases the performance of two TADF emitters based on donor-acceptor-donor structures incorporating nicotinonitrile-type acceptors. Data derived from a study on symmetric and asymmetric nicotinonitrile derivatives. mdpi.com |

Tailoring Excited State Properties for Optoelectronic Applications

The ability to tune the excited state properties of a molecule is crucial for its application in optoelectronics. For materials based on the isonicotinonitrile scaffold, modifications to the donor units attached to the acceptor core can systematically alter the molecule's photophysical characteristics, such as emission color and efficiency. nih.gov

The energy levels of the HOMO and LUMO, and thus the energy of the emitted light, are determined by the electron-donating strength of the donor and the electron-accepting strength of the acceptor. By choosing different donor groups to couple with the isonicotinonitrile acceptor, the emission can be shifted across the visible spectrum. For example, adding a donor unit like a methoxy-modified diphenylamine (B1679370) to a core structure has been shown to red-shift the emission of a TADF emitter from green to red. beilstein-journals.org

Computational methods, such as theoretical calculations and natural transition orbital analysis, are valuable tools for predicting how structural changes will affect the excited state properties. nih.govmdpi.com These analyses can reveal the nature of the excited state, for instance, whether it is a locally excited (LE) state or a charge-transfer (CT) state. In D-A systems, emission typically arises from a CT state, where electronic excitation moves electron density from the donor to the acceptor. nih.gov The degree of this charge transfer and the geometry of the excited state can be finely controlled through rational molecular design, enabling the creation of materials tailored for specific optoelectronic devices like OLEDs. nih.govwm.edu

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. researchgate.net

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H (proton) and ¹³C (carbon-13) NMR are powerful tools for the structural confirmation of 2,6-Dichloroisonicotinonitrile. mdpi.com In ¹H NMR, the number of signals, their chemical shifts (positions), and their splitting patterns reveal the arrangement of hydrogen atoms. For this compound, the aromatic protons are expected to show distinct signals. ipb.pt

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. oxinst.com The chemical shifts of the carbon atoms in the pyridine (B92270) ring and the nitrile group are characteristic and aid in confirming the compound's identity. ipb.pt Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this compound, only CH groups are present in the aromatic ring. copernicus.org

Below is a table summarizing the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic protons | Singlet |

| ¹³C | Aromatic carbons | Multiple signals |

| Nitrile carbon | Single signal |

This table presents predicted NMR data for this compound based on general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. rsc.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. libretexts.org For this compound, the molecular ion peak would confirm its molecular weight of approximately 173.00 g/mol . sigmaaldrich.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of two chlorine atoms is indicated by the characteristic isotopic pattern of the molecular ion peak and its fragments. rsc.org Common fragmentation pathways for aromatic nitriles may involve the loss of the nitrile group or cleavage of the pyridine ring. libretexts.org

The fragmentation of this compound can be further studied using tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to provide more detailed structural insights. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes. triprinceton.org These two techniques are complementary, as some vibrational modes may be more prominent in one type of spectrum than the other. spectroscopyonline.com

For this compound, the key functional groups are the nitrile group (C≡N) and the chlorinated pyridine ring. The IR and Raman spectra would show characteristic absorption bands for these groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitrile (C≡N) | Stretching | ~2230 | IR, Raman |

| C-Cl | Stretching | 600-800 | IR, Raman |

| Aromatic C=C | Stretching | 1400-1600 | IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

This table shows the expected vibrational frequencies for the key functional groups in this compound. researchgate.netup.ac.za

Electronic Spectroscopy for Photophysical Property Assessment (UV-Vis and Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its photophysical properties. torvergata.it

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum of this compound is expected to show bands corresponding to π-π* transitions within the aromatic pyridine ring. academie-sciences.fr The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. drawellanalytical.com While not all molecules are fluorescent, this technique can provide valuable information about the excited state properties of a compound. The fluorescence spectrum, if any, of this compound would reveal its emission properties and could be used to study its interactions with other molecules. biocompare.com The combination of UV-Vis and fluorescence spectroscopy offers a comprehensive view of a molecule's photophysical behavior. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. arxiv.orgbruker.com Since this compound is an achiral molecule, it is not expected to exhibit a VCD spectrum. However, if it were to be part of a larger chiral molecular assembly or complex, VCD could be a powerful tool to probe the induced chirality and the three-dimensional structure of the complex. tuwien.atrsc.orgnih.gov

Chromatographic Separations in Compound Purification and Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. neu.edu.triyte.edu.tr For this compound, various chromatographic methods are employed to ensure its purity and to analyze its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, could be employed for the analysis of this compound. sielc.com The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area can be used for quantitative analysis.

Gas Chromatography (GC) is suitable for the separation of volatile compounds. Given the relatively low boiling point of some related chlorinated compounds, GC could be a viable method for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. frontiersin.org The choice of the stationary phase in the GC column is crucial for achieving good separation.

The selection of the appropriate chromatographic technique and conditions depends on the specific analytical goal, whether it is for preparative purification or for trace analysis in a complex matrix. lcms.cz

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a robust quantum mechanical modeling method for investigating the electronic structure of complex systems. redalyc.org In the case of 2,6-dichloroisonicotinonitrile, DFT calculations are instrumental in determining its optimized molecular geometry, electronic characteristics, and reactivity profile.

Researchers have employed functionals like B3LYP with basis sets such as 6-311++G(d,p) to carry out these theoretical investigations. nih.gov The resulting optimized geometric parameters, including bond lengths and angles, provide a detailed three-dimensional structure of the molecule. Key electronic properties, notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined through these calculations. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT allows for the calculation of various reactivity descriptors. redalyc.orgnih.gov These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), which together offer a quantitative framework for understanding the molecule's behavior in chemical reactions. These descriptors are derived from the HOMO and LUMO energy values and provide a deeper understanding of the molecule's propensity to act as an electrophile or nucleophile.

| Property | Value |

|---|---|

| HOMO Energy | -7.9 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Electronegativity (χ) | 4.7 eV |

| Chemical Hardness (η) | 3.2 eV |

| Global Softness (S) | 0.156 eV⁻¹ |

| Electrophilicity Index (ω) | 3.4 eV |

Note: The values presented are illustrative and can vary based on the specific functional and basis set employed in the DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is utilized to explore the excited states of molecules and to predict their spectroscopic properties. cecam.orgresearchgate.net For this compound, TD-DFT calculations are pivotal in the interpretation of its ultraviolet-visible (UV-Vis) absorption spectra. scirp.org

By computing the vertical excitation energies and their corresponding oscillator strengths, researchers can assign the electronic transitions observed in experimental spectra. respectprogram.org These calculations are typically performed using methods consistent with the ground-state DFT calculations to ensure accuracy. The predicted absorption maxima (λmax) from TD-DFT generally exhibit good agreement with experimental data. scirp.orgchemisgroup.us The analysis of the molecular orbitals involved in these transitions provides a comprehensive understanding of the nature of the electronic excitations, such as n → π* or π → π* transitions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical motion of atoms and molecules over time. researchgate.netlammps.org Although this compound is a relatively rigid molecule, MD simulations can offer significant insights into its conformational behavior, especially within various solvent environments.

These simulations can model the interactions between this compound and surrounding solvent molecules, detailing the formation of solvation shells and identifying preferential sites of interaction. Moreover, MD simulations are valuable for investigating intermolecular interactions in the solid state, which aids in understanding crystal packing and predicting crystal morphology. By simulating the molecule's dynamics in a condensed phase, MD can elucidate properties such as diffusion and local structural ordering. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful tool for studying large and complex systems. researchgate.netnih.gov This approach treats a small, chemically significant region with high-level quantum mechanics, while the larger, surrounding environment is modeled using the computationally less demanding molecular mechanics force fields. gromacs.org

For this compound, QM/MM approaches are particularly advantageous for modeling its interactions with biological macromolecules, such as enzymes or receptors. arxiv.org In such simulations, the this compound molecule and the active site of the biological target would be treated at the QM level to accurately describe electronic effects and potential chemical reactions. The remainder of the protein and the solvent environment would be handled by MM. gromacs.orgfaccts.de This multiscale modeling technique strikes a balance between computational accuracy and feasibility, enabling the study of complex biological phenomena. nih.govcecam.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by predicting reaction pathways and identifying transition states. tau.ac.il For this compound, theoretical calculations can be employed to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution reactions.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path connecting reactants and products. nih.gov The structures and energies of transition states, which correspond to the energy barriers of the reaction, can be precisely calculated. This information is fundamental to understanding the kinetics and thermodynamics of the reaction, as well as for predicting the regioselectivity and stereoselectivity of the resulting products. For example, these calculations can determine the preferential site of attack for a nucleophile on the pyridine (B92270) ring.

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical approaches used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. mdpi.comnih.gov These models are constructed using a dataset of known compounds and their corresponding measured properties or activities to predict the behavior of novel or untested molecules. u-strasbg.fr

In the context of this compound and its derivatives, QSAR models can be developed to forecast their potential biological activities, such as herbicidal or fungicidal efficacy. By calculating a diverse set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and correlating them with their biological activities, a mathematical model can be established. nih.gov This model can then be utilized to predict the activity of new derivatives of this compound, thereby streamlining the synthesis of more potent analogues and minimizing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloroisonicotinonitrile, and how can purity be validated?

- Methodological Answer : Common synthetic routes involve chlorination of isonicotinonitrile derivatives using agents like POCl₃ or SOCl₂ under controlled conditions. Purification typically employs recrystallization or column chromatography. Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. Cross-referencing spectral data with databases like NIST ensures accuracy . Detailed experimental protocols must be documented to ensure reproducibility, including reagent ratios, reaction times, and purification steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills or exposure. Toxicity data (e.g., LD₅₀) should inform risk assessments, and waste must be segregated for professional disposal . Safety sheets (SDS) should be consulted for hazard-specific first aid measures .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography confirms molecular geometry, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹). Computational methods (DFT) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Compare experimental and calculated spectra to validate results .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Use high-resolution MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign signals. Replicate synthesis under inert atmospheres to rule out oxidation artifacts. Cross-validate with independent techniques like X-ray diffraction .

Q. What strategies optimize reaction yields in halogenation steps for this compound synthesis?

- Methodological Answer : Screen catalysts (e.g., FeCl₃) and solvents (DMF, DCM) to enhance chlorination efficiency. Kinetic studies (e.g., in situ monitoring via FTIR) identify optimal reaction times. Post-reaction quenching with ice-water minimizes byproducts. Statistical optimization (e.g., DOE) can balance variables like temperature and stoichiometry .

Q. How does this compound interact in redox reactions, and what analytical methods track these processes?

- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy monitors electron transfer using indicators like 2,6-DCPIP. Computational modeling (e.g., Marcus theory) predicts electron-transfer rates. Validate mechanisms with isotopic labeling (e.g., ¹⁵N) or trapping intermediates at low temperatures .

Q. What statistical approaches are recommended for validating reproducibility in studies involving this compound?

- Methodological Answer : Use ANOVA to assess batch-to-batch variability and establish confidence intervals for key metrics (e.g., yield, purity). Include negative controls and triplicate experiments. Data visualization (e.g., Bland-Altman plots) highlights systematic errors. Transparent reporting of outliers and exclusion criteria is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.